1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.88. The purity is usually 95%.
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Scientific Research Applications
Multifunctional Mononuclear Complexes
Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes. These complexes have been characterized for their distinct Co(II) coordination geometry and demonstrate various behaviors, including magnetic relaxation and photochromic properties, under specific conditions. Such studies contribute to the understanding of materials that could have applications in molecular magnets and photoresponsive materials (Deng-Ke Cao et al., 2015).
Corrosion Inhibition
Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies provide insights into how specific functional groups, such as OH, NH2, and OCH3, impact the corrosion inhibition performance, which is crucial for developing more effective and environmentally friendly corrosion inhibitors (M. Prashanth et al., 2021).
Antiulcer Agents
New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds have shown good cytoprotective properties in ethanol and HCl models, contributing to the search for new therapeutic agents in treating ulcers (J. Starrett et al., 1989).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-12-7-8-13(9-14(12)20)21-16-10-27(24,25)11-17(16)22(19(21)23)15-5-3-4-6-18(15)26-2/h3-9,16-17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBKCNQXHHLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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